Ethpenal

Description

Ethpenal (IUPAC name: (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal; CAS: 458-36-6) is a phenylpropanoid compound structurally characterized by a cinnamaldehyde backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions of the aromatic ring, respectively. This α,β-unsaturated aldehyde exhibits notable antioxidant and anti-inflammatory properties, attributed to its electron-rich phenolic structure and conjugated double bond system. This compound’s molecular weight is 178.18 g/mol, with a logP (octanol-water partition coefficient) of 1.82, indicating moderate lipophilicity. It is sparingly soluble in water (0.12 g/L at 25°C) but highly soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .

Properties

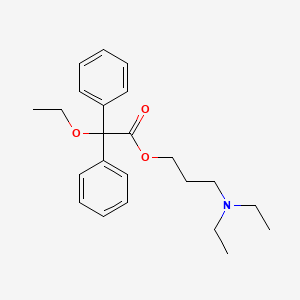

CAS No. |

3626-03-7 |

|---|---|

Molecular Formula |

C23H31NO3 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

3-(diethylamino)propyl 2-ethoxy-2,2-diphenylacetate |

InChI |

InChI=1S/C23H31NO3/c1-4-24(5-2)18-13-19-26-22(25)23(27-6-3,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,4-6,13,18-19H2,1-3H3 |

InChI Key |

RWRUUZFOYYRACJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC |

Canonical SMILES |

CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC |

Other CAS No. |

3626-03-7 |

Synonyms |

3-diethylaminopropyl-o-ethylbenzilate ethpenal etpenal etpenal-14 etpenal-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physicochemical Properties of this compound and Analogues

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Water Solubility (g/L) |

|---|---|---|---|---|

| This compound | 178.18 | 82–84 | 1.82 | 0.12 |

| Vanillin | 152.15 | 81–83 | 1.21 | 10.3 |

| Cinnamaldehyde | 132.16 | -7.5 | 1.90 | 0.06 |

| Ferulaldehyde | 178.18 | 78–80 | 1.84 | 0.10 |

Data compiled from PubChem and experimental studies

Pharmacokinetic and Pharmacodynamic Comparisons

Absorption and Bioavailability

This compound demonstrates moderate oral bioavailability (45–50%) in rodent models due to its partial degradation in the gastrointestinal tract. In contrast, vanillin exhibits higher bioavailability (70–75%) owing to its smaller molecular size and absence of the reactive α,β-unsaturated moiety . Cinnamaldehyde, however, shows poor systemic absorption (<20%) due to rapid hepatic first-pass metabolism .

Metabolic Pathways

This compound undergoes phase I metabolism via aldehyde dehydrogenase (ALDH) to form 4-hydroxy-3-methoxycinnamic acid, followed by phase II glucuronidation. Vanillin is primarily metabolized to vanillic acid, while cinnamaldehyde is oxidized to cinnamic acid, both via ALDH-dependent pathways. Ferulaldehyde shares this compound’s metabolic route but exhibits slower glucuronidation kinetics .

Table 2: Key Pharmacokinetic Parameters

| Compound | Half-life (h) | Protein Binding (%) | Major Metabolite |

|---|---|---|---|

| This compound | 2.5–3.0 | 85–90 | Glucuronidated acid |

| Vanillin | 1.2–1.5 | 60–65 | Vanillic acid |

| Cinnamaldehyde | 0.8–1.0 | 75–80 | Cinnamic acid |

| Ferulaldehyde | 3.5–4.0 | 88–92 | Glucuronidated acid |

Data derived from in vivo rodent studies and human liver microsome assays

Bioactivity and Therapeutic Potential

This compound’s α,β-unsaturated aldehyde group enables Michael addition reactions with cellular thiols (e.g., glutathione), contributing to its antioxidant activity (IC₅₀: 12.3 µM in DPPH assay) . Vanillin, lacking this moiety, shows weaker radical scavenging (IC₅₀: 45.7 µM). Cinnamaldehyde exhibits pro-oxidant effects at high concentrations (>50 µM) due to thiol depletion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.